molecular formula C11H15NO3 B1328020 [(3-Methoxy-benzyl)-methyl-amino]-acetic acid CAS No. 947013-82-3

[(3-Methoxy-benzyl)-methyl-amino]-acetic acid

Cat. No.: B1328020
CAS No.: 947013-82-3
M. Wt: 209.24 g/mol
InChI Key: NZMYITHOCWGRMZ-UHFFFAOYSA-N
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Description

[(3-Methoxy-benzyl)-methyl-amino]-acetic acid is a nitrogen-containing acetic acid derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class, featuring a benzylamino-acetic acid core, are frequently investigated as key intermediates and building blocks for the synthesis of more complex molecules with potential biological activity . Its structure, which incorporates a 3-methoxybenzyl group and a methylamino moiety, makes it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can explore modifications at these sites to develop novel compounds for various research applications . The 3-methoxybenzyl group is a known pharmacophore present in several bioactive molecules. For instance, related structures have been explored in the development of anticonvulsant agents, highlighting the significance of this chemical motif in central nervous system (CNS) drug discovery research . As a synthetic intermediate, this compound can be utilized in organic synthesis, including amide coupling reactions and further functionalization to create diverse chemical libraries for high-throughput screening. This product is intended for use in laboratory research and chemical synthesis. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-4-3-5-10(6-9)15-2/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMYITHOCWGRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzyl bromide and methylamine.

    Nucleophilic Substitution: 3-Methoxybenzyl bromide undergoes nucleophilic substitution with methylamine to form 3-methoxybenzylmethylamine.

    Acylation: The resulting 3-methoxybenzylmethylamine is then acylated with chloroacetic acid under basic conditions to yield [(3-Methoxy-benzyl)-methyl-amino]-acetic acid.

Industrial Production Methods

Industrial production methods for [(3-Methoxy-benzyl)-methyl-amino]-acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Methoxy-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: 3-Hydroxybenzylmethylamino-acetic acid.

    Reduction: [(3-Methoxy-benzyl)-methyl-amino]-ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[(3-Methoxy-benzyl)-methyl-amino]-acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The methoxy and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The acetic acid moiety can also undergo ionization, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between [(3-Methoxy-benzyl)-methyl-amino]-acetic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Benzyl Substituents Amino Group Substituents Key Features
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid C₁₁H₁₃NO₃ 207.23 3-OCH₃ Methyl Polar methoxy group enhances solubility
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid C₁₃H₁₇NO₂ 219.29 3-CH₃ Cyclopropyl Increased lipophilicity due to cyclopropyl
[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid C₁₂H₁₃ClFNO₂ 257.69 2-Cl, 6-F Cyclopropyl Halogen substitution may improve metabolic stability
{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester C₂₀H₂₄F₃N₃O₂ 395.42 4-Pyridinyl with CF₃ Methyl, ethyl ester PPARα agonism (EC₅₀ = 10 nM)
Indomethacin (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) C₁₉H₁₆ClNO₄ 357.79 Indole core with p-Cl-benzoyl Potent anti-inflammatory (85× phenylbutazone)

Key Observations:

  • Substituent Effects: The 3-methoxy group in the target compound introduces polarity compared to halogenated or alkylated analogs (e.g., 2-Cl/6-F or 3-CH₃), which may influence solubility and membrane permeability .
  • Biological Activity: Compounds like the PPARα agonist in and indomethacin highlight how structural modifications (e.g., trifluoromethyl pyridine or indole cores) confer specific pharmacological properties.

Biological Activity

[(3-Methoxy-benzyl)-methyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The compound features a methoxy group, a benzyl moiety, and an amino-acetic acid structure. This unique combination allows for various chemical interactions, particularly hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The methoxy and amino groups facilitate binding to enzymes or receptors, influencing their activity.
  • Ionization : The acetic acid moiety can undergo ionization, affecting solubility and reactivity in biological systems.

Biological Activities

Research indicates that [(3-Methoxy-benzyl)-methyl-amino]-acetic acid exhibits several biological activities:

Antibacterial Studies

A study investigating the antibacterial efficacy of related compounds found that modifications in the benzyl group significantly affected activity against pathogenic bacteria. While direct studies on [(3-Methoxy-benzyl)-methyl-amino]-acetic acid are sparse, comparisons suggest potential effectiveness against strains resistant to conventional antibiotics .

Neuropharmacological Investigations

Research into similar compounds indicates potential neuroexcitatory activity via ionotropic glutamate receptors. These findings imply that [(3-Methoxy-benzyl)-methyl-amino]-acetic acid could have applications in treating neurological disorders .

Comparative Analysis

The biological activity of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid can be compared with similar compounds:

Compound NameKey FeaturesBiological Activity
[(3-Methoxy-benzyl)-amino]-acetic acidLacks methyl group on amino moietyVaries; less potent than target compound
[(3-Hydroxy-benzyl)-methyl-amino]-acetic acidHydroxyl group enhances hydrogen bondingPotentially stronger activity
[(3-Methoxy-benzyl)-methyl-amino]-propionic acidLonger carbon chain affects solubilityDifferent interaction profile

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for [(3-Methoxy-benzyl)-methyl-amino]-acetic acid?

Methodological Answer:
The synthesis of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid involves a multi-step process starting with functionalization of the benzyl moiety. A common approach is reductive amination between 3-methoxybenzaldehyde and methylamine, followed by alkylation with chloroacetic acid derivatives. Key characterization techniques include:

  • NMR Spectroscopy : Confirm the methoxy group (δ ~3.8 ppm in 1^1H NMR) and methylamino linkage (δ ~2.5–3.0 ppm for CH3_3-N) .
  • IR Spectroscopy : Detect the carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • HPLC-Purity Analysis : Use reverse-phase C18 columns with mobile phases like ammonium formate (pH 3.0) and acetonitrile for gradient elution .

Advanced Question: How can researchers optimize reaction yields while minimizing side products in the alkylation step?

Methodological Answer:
Side products like N,N-dimethylated derivatives or esterification byproducts often arise during alkylation. To mitigate this:

  • Controlled pH : Maintain a pH of 8–9 using sodium bicarbonate to favor nucleophilic substitution over ester formation .
  • Temperature Optimization : Perform reactions at 0–5°C to reduce thermal decomposition of intermediates .
  • Stoichiometric Ratios : Use a 1.2:1 molar excess of chloroacetic acid to the amine intermediate to ensure complete alkylation while avoiding poly-substitution .

Basic Question: What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC-MS : Quantify impurities using a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. TFA enhances peak resolution for carboxylic acids .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>150°C indicates thermal stability) .
  • UV-Vis Spectroscopy : Track degradation under accelerated conditions (e.g., 40°C/75% RH) by observing shifts in λmax_{max} (~270 nm for aromatic systems) .

Advanced Question: How to resolve contradictory data in titration-based quantification of carboxylic acid groups?

Methodological Answer:
Discrepancies in titration results (e.g., % error >5%) may arise from:

  • Indicator Selection : Phenolphthalein (pH 8.2–10) is unsuitable for weak acids; use potentiometric titration for precise endpoint detection .
  • Buffer Interference : Precipitate interfering ions (e.g., Na+^+) with 0.1 M ammonium oxalate before titration .
  • Statistical Validation : Perform triplicate trials with Grubbs’ test to exclude outliers and calculate confidence intervals (e.g., 95% CI ±0.02 M) .

Advanced Question: What mechanistic insights support the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:
The methylamino group acts as a weak nucleophile, requiring activation:

  • DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to identify energy barriers for acyl transfer .
  • Kinetic Studies : Monitor reaction rates under varying dielectric constants (e.g., DMF vs. THF) to infer solvent effects on transition state stabilization .
  • Isotopic Labeling : Use 13^{13}C-labeled acetic acid to trace acyl group transfer via 13^{13}C NMR .

Basic Question: What safety protocols are critical for handling [(3-Methoxy-benzyl)-methyl-amino]-acetic acid?

Methodological Answer:

  • PPE : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of methoxybenzyl vapors (TLV: 10 ppm) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Question: How can computational modeling predict the compound’s bioavailability or receptor interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., GABA receptors) to simulate binding affinities .
  • ADMET Prediction : Employ SwissADME to estimate logP (~1.2), BBB permeability (low), and CYP450 inhibition risks .
  • QSPR Models : Correlate Hammett σ values of the methoxy group with electronic effects on bioactivity .

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